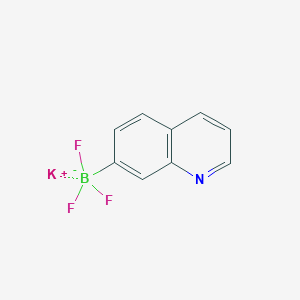

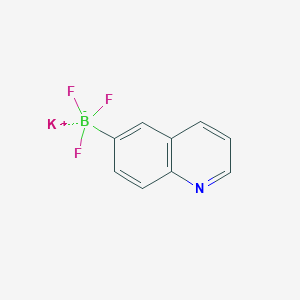

6-三氟硼酸钾喹啉,95%

描述

Potassium quinoline-6-trifluoroborate is a boronic acid derivative typically employed in palladium-catalyzed cross-coupling (Suzuki reactions). It has advantages over boronic acids such as increased stability in moisture and air, and organotrifluoroborates also have a known reaction stoichiometry since they do not polymerize .

Synthesis Analysis

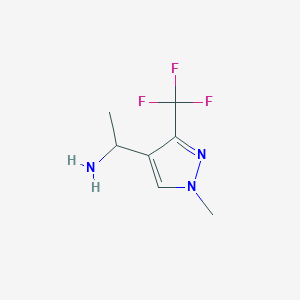

Potassium quinoline-6-trifluoroborate is synthesized through various methods. One of the common methods involves the use of palladium-catalyzed cross-coupling (Suzuki reactions). The synthesis process benefits from the increased stability of organotrifluoroborates in moisture and air .Molecular Structure Analysis

The empirical formula of Potassium quinoline-6-trifluoroborate is C9H6BF3KN. It has a molecular weight of 235.06 .Chemical Reactions Analysis

Potassium quinoline-6-trifluoroborate is typically used in palladium-catalyzed cross-coupling (Suzuki reactions). It has a known reaction stoichiometry since it does not polymerize .Physical and Chemical Properties Analysis

Potassium quinoline-6-trifluoroborate is a solid substance with a melting point of 308-313 °C. It should be stored at a temperature of 2-8°C .科学研究应用

腐蚀抑制

喹啉衍生物,包括与 6-三氟硼酸钾喹啉相关的衍生物,因其防腐性能而被广泛研究。它们通过吸附在金属表面并形成稳定的螯合络合物来有效抑制金属腐蚀,从而保护金属免受降解。这种应用在金属保存至关重要的行业中很重要 (Verma、Quraishi 和 Ebenso,2020)。

绿色化学

喹啉核心以其广泛的生物活性而闻名,是绿色化学方法的目标。通过更绿色、无毒和环保的方法合成喹啉支架的努力至关重要。这些方法旨在减少有害化学物质、溶剂和催化剂的使用,从而最大限度地降低健康和环境风险 (Nainwal 等人,2019)。

生物活性

喹啉和喹唑啉生物碱表现出显着的生物活性,包括抗肿瘤、抗疟疾、抗菌、抗真菌和抗炎作用。这些化合物源自天然来源或合成,为这些领域的药物开发铺平了道路。它们的生物活性使它们在药物发现和设计中具有价值 (Shang 等人,2018)。

抗癌和抗菌应用

喹啉衍生物由于能够通过多种作用机制抑制癌症生长和微生物感染,因此在化学治疗剂的开发中至关重要。它们的结构灵活性允许发明许多具有增强生物活性和降低毒性的衍生物。喹啉类化合物的探索仍然是发现新型治疗剂的丰富领域 (Hussaini,2016)。

环境影响和降解

喹啉在各个行业的应用引发了对其环境影响的担忧,因为它具有潜在的致癌、致畸和致突变作用。研究有效的喹啉降解方法对于最大程度地降低这些风险并在环境中实现零排放至关重要。生物降解和高级氧化工艺是为此目的探索的技术之一 (Luo 等人,2020)。

作用机制

Target of Action

The primary target of Potassium quinoline-6-trifluoroborate is the palladium catalyst used in Suzuki reactions . The compound interacts with this catalyst to facilitate the cross-coupling reaction .

Mode of Action

Potassium quinoline-6-trifluoroborate interacts with its targets through a process known as transmetalation . This process involves the transfer of the quinoline-6-trifluoroborate group from the boron atom to the palladium atom . This interaction results in the formation of new carbon-carbon bonds, which is a critical step in the Suzuki reaction .

Biochemical Pathways

The primary biochemical pathway affected by Potassium quinoline-6-trifluoroborate is the Suzuki reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Result of Action

The primary result of the action of Potassium quinoline-6-trifluoroborate is the formation of new carbon-carbon bonds through the Suzuki reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Potassium quinoline-6-trifluoroborate can be influenced by various environmental factors. For instance, the compound has increased stability in moisture and air compared to boronic acids, making it a preferred choice for Suzuki reactions . Additionally, the reaction conditions, such as temperature and pH, can also impact the efficacy of the compound .

安全和危害

未来方向

Organotrifluoroborates, including Potassium quinoline-6-trifluoroborate, have emerged as choice reagents for a number of diverse transformations. Over the last several years, numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives. As a result of this and their unique reactivity patterns, a significant amount of progress has been made in the synthesis and utilization of organotrifluoroborate salts in organic transformations .

Relevant Papers For more detailed information, you may refer to the related peer-reviewed papers and technical documents available at Sigma-Aldrich .

生化分析

Biochemical Properties

Potassium quinoline-6-trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki reactions It interacts with various enzymes and proteins during these reactions

Molecular Mechanism

The molecular mechanism of action of Potassium quinoline-6-trifluoroborate is primarily associated with its role in Suzuki reactions . It exerts its effects at the molecular level through these reactions, which involve binding interactions with biomolecules and potential enzyme inhibition or activation

属性

IUPAC Name |

potassium;trifluoro(quinolin-6-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3N.K/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVIEKZCNSGAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)N=CC=C2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。